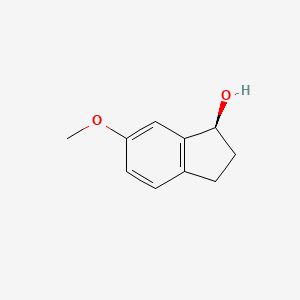![molecular formula C9H13ClN2O2S2 B1416291 1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane CAS No. 1082556-62-4](/img/structure/B1416291.png)
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane
Overview
Description
“1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane” is a chemical compound with the molecular formula C9H13ClN2O2S2 . It has a molecular weight of 280.8 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane” is 1S/C9H13ClN2O2S2/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12/h2-3,11H,1,4-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Scientific Research Applications
Synthesis Techniques and Derivative Formation
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane and its derivatives are primarily researched in the context of synthesis techniques and the formation of biologically active compounds. A notable approach involves the Ugi multicomponent reaction followed by an intramolecular SN2 reaction, which is a two-step method leading to the formation of diazepane systems. This method results in high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under specific cyclization conditions (Banfi et al., 2007).
Biomedical Applications
In the biomedical domain, research has shown the potential of 1,4-diazepane derivatives as chymase inhibitors. For instance, a novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones was synthesized and evaluated, leading to the identification of potent inhibitors for human chymase (Tanaka et al., 2007).
Catalytic and Organic Reactions
The compound and its derivatives have been explored for their roles in catalytic and organic reactions. For example, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines was described, highlighting an operationally simple thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides (Heo et al., 2020). Additionally, the synthesis of biologically active 1H-1,4-diazepines and their potential in antimicrobial, antifungal, and anthelmintic activities were explored, indicating the compound's relevance in medicinal chemistry (Saingar et al., 2011).
Structural Studies and Material Science
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane derivatives have also been a subject of structural studies, focusing on understanding the molecular geometry and interactions. For example, research on derivatives of 4-fluoro-5-sulfonylisoquinoline elucidated the molecular conformations and interactions, contributing to the field of crystallography and material science (Ohba et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S2/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12/h2-3,11H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVLOCJEHKEAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
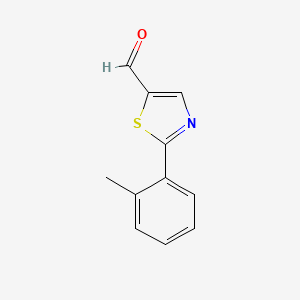

![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
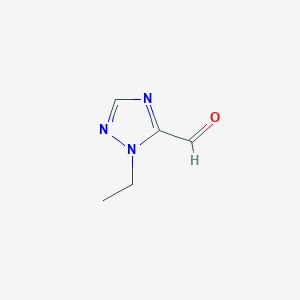
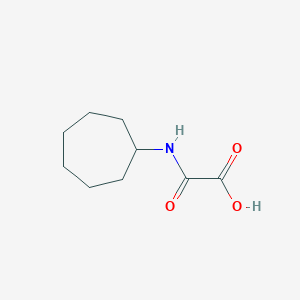
![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)
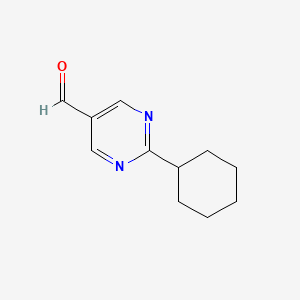
![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)


